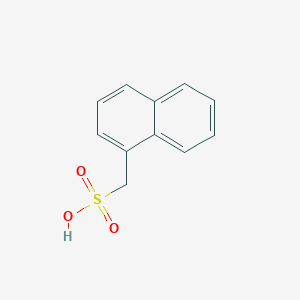
Naphthalen-1-ylmethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-ylmethanesulfonic acid is an organic compound with the molecular formula C₁₁H₁₀O₃S. It is a derivative of naphthalene, where a methanesulfonic acid group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene with methanesulfonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced sulfonation techniques. These methods may include continuous flow reactors and the use of specific catalysts to enhance yield and purity. The process is optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-ylmethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, sulfonates, and various substituted naphthalene compounds .
Scientific Research Applications
Naphthalen-1-ylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of rubber processing chemicals, agricultural pesticides, and as a dispersant in various formulations
Mechanism of Action
The mechanism of action of naphthalen-1-ylmethanesulfonic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s sulfonic acid group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- Methanesulfonic acid
Comparison: Naphthalen-1-ylmethanesulfonic acid is unique due to the presence of both a naphthalene ring and a methanesulfonic acid group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its counterparts. For instance, naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid lack the methanesulfonic acid group, which limits their reactivity in certain reactions .
Properties
CAS No. |
132-78-5 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C11H10O3S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14) |
InChI Key |
AKBIVIMPMQGECH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


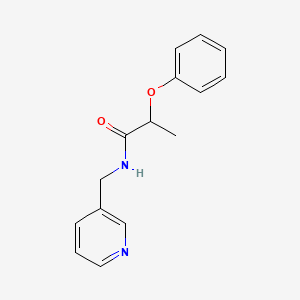
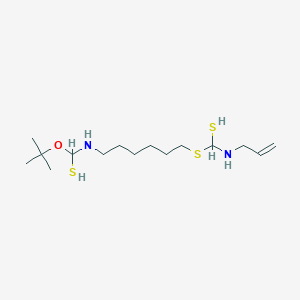
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
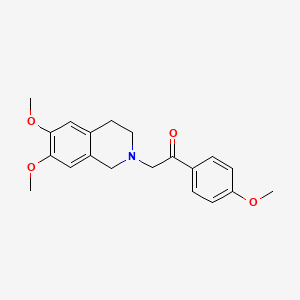
![N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B14165898.png)

![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
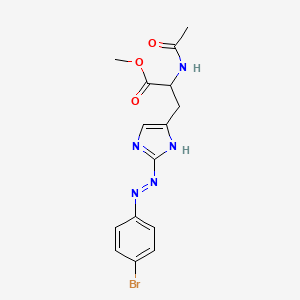

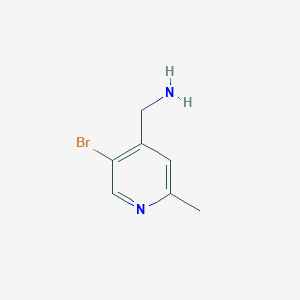
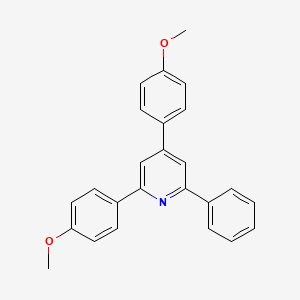
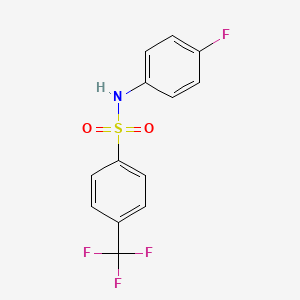
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
